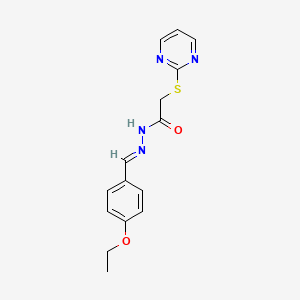![molecular formula C16H17N3O3 B5911262 N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide, also known as Isoniazid, is a synthetic compound that has been widely used as an anti-tuberculosis drug. It was first synthesized in 1951 and has since been used as a first-line treatment for tuberculosis. However, recent scientific research has shown that Isoniazid has many other potential applications, including its use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
作用机制
The mechanism of action of N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide is based on its ability to inhibit the synthesis of mycolic acids. Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, and their inhibition leads to the disruption of the cell wall, ultimately leading to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide is its ability to inhibit the growth of Mycobacterium tuberculosis. This makes it a valuable tool for studying the biology of this bacterium. However, one of the limitations of this compound is that it can be toxic to certain cell types, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide. One area of interest is its potential use in the treatment of cancer. Recent studies have shown that this compound may have anti-tumor effects, and further research is needed to explore this potential application. Another area of interest is its potential use in the treatment of Alzheimer's disease and other neurological disorders. This compound has been shown to increase the levels of certain neurotransmitters in the brain, which may be useful in the treatment of these disorders. Finally, further research is needed to explore the potential use of this compound in the treatment of other infectious diseases.
合成方法
N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide is synthesized using a simple two-step process. The first step involves the reaction of isonicotinic acid hydrazide with acetic anhydride to form an intermediate compound. The second step involves the reaction of this intermediate compound with 2,5-dimethoxybenzaldehyde to form the final product, this compound.
科学研究应用
N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide has been extensively studied for its anti-tuberculosis activity. It works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. However, recent scientific research has shown that this compound has many other potential applications.
属性
IUPAC Name |
N-[(Z)-1-(2,5-dimethoxyphenyl)ethylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(14-10-13(21-2)4-5-15(14)22-3)18-19-16(20)12-6-8-17-9-7-12/h4-10H,1-3H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDQVWRJSGQHU-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)



![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)

![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)